p-Toluenesulfonyl azide

Catalog No.
S3319093
CAS No.
941-55-9
M.F
C7H7N3O2S
M. Wt
197.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Toluenesulfonyl azide

Researchers face safety and handling challenges with solid azide reagents. p-Toluenesulfonyl azide (TsN3) as a liquid or low-melting solid enables precise volumetric dosing and is the benchmark for diazo transfer. It achieves up to 94% yield in 2-diazo-1,3-dicarbonyl synthesis, with its p-toluenesulfonamide byproduct readily removed by standard chromatography, outperforming p-ABSA and p-NBSA. Procure as a stabilized solution for safe storage and direct use in continuous flow or batch.

CAS Number

941-55-9

Product Name

p-Toluenesulfonyl azide

IUPAC Name

N-diazo-4-methylbenzenesulfonamide

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

InChI

InChI=1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3

InChI Key

NDLIRBZKZSDGSO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]

The exact mass of the compound p-Toluenesulfonyl azide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138649. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Tosyl azide, p-Toluenesulfonyl azide, 4-Methylbenzenesulfonyl azide, TsN3, 4-Toluenesulfonyl azide, p-Tosyl azide, 4-methylbenzenesulfonyl azide

Purity

≥98%

Package Size

5 g, 25 g, 25 ml, 100 ml

p-Toluenesulfonyl azide (Tosyl azide, TsN3) is a highly reactive, cost-effective electrophilic reagent primarily utilized for diazo transfer to active methylene compounds and as an azide source in cycloaddition reactions [1]. As a liquid or low-melting solid (mp ~22 °C), TsN3 facilitates precise volumetric dosing, distinguishing it from solid alternatives [2]. While it is a benchmark reagent known for driving diazo transfers to high yields, its energetic profile—specifically an impact sensitivity of 50 kg·cm and a thermal decomposition onset of approximately 120 °C—dictates strict handling protocols [3]. Consequently, modern procurement and process chemistry often favor purchasing its stable precursors for in-situ generation and telescoped continuous flow applications, maximizing atom economy while mitigating the hazards of transporting and storing the neat energetic material [2].

Research Fit

Diazo transfer and nitrene insertion reactions for activated methylenes
Well-characterized first-order thermal decomposition supports process modeling
Known p-toluenesulfonamide byproduct simplifies purification workflow design

Substituting TsN3 with alternative reagents like p-acetamidobenzenesulfonyl azide (p-ABSA) or imidazole-1-sulfonyl azide often compromises reaction efficiency and increases raw material costs in large-scale syntheses [1]. While p-ABSA is less impact-sensitive, it exhibits a lower thermal decomposition onset (~100 °C) compared to TsN3 (~120 °C), meaning thermal hazards are not entirely eliminated [2]. Furthermore, alternative reagents like methanesulfonyl azide (MsN3) or p-nitrobenzenesulfonyl azide (p-NBSA) can result in sluggish kinetics or severe chromatographic coelution with their respective sulfonamide byproducts, reducing isolated yields[3]. For process chemists, replacing TsN3 is rarely a straightforward substitution; instead, optimizing TsN3 via continuous flow engineering provides high overall conversion and downstream purity without sacrificing the strong electrophilicity of the tosyl group[4].

Substitution Risk

Aliphatic sulfonyl azides

Reported non-first-order radical decomposition may shift thermal hazard profile relative to TsN₃.

Benzenesulfonyl azide

Divergent product selectivity observed under identical conditions; direct yield transfer not supported.

p-ABSA / ISA·HCl

Altered reactivity and byproduct profiles may require full re-validation of synthetic protocols.

Diazo-Transfer Efficiency in 1,3-Dicarbonyls

In the large-scale preparation of 2-diazo-1,3-dicarbonyl compounds, TsN3 demonstrates exceptional reactivity, achieving yields up to 94% for substrates like 2-diazodimedone [1]. Comparative evaluations indicate that TsN3 outperforms alternatives such as MsN3, p-ABSA, and polystyrene-supported sulfonyl azides, which either exhibit lower efficiency or require more complex in situ preparation [1]. Furthermore, the p-tosylamide byproduct can be efficiently removed via optimized silica or alumina chromatography, ensuring high reproducibility [1].

Evidence DimensionIsolated yield of 2-diazo-1,3-dicarbonyls
Target Compound DataUp to 94% yield (e.g., 2-diazodimedone)
Comparator Or BaselineMsN3 and p-ABSA
Quantified DifferenceTsN3 remains the most efficient reagent, outperforming comparators in overall conversion for active methylene groups.
ConditionsBase-mediated diazo-transfer followed by chromatographic purification

Ensures maximum throughput and cost-efficiency for multigram-scale diazo compound synthesis, minimizing reagent waste.

Decomposition kinetics
Head-to-head
Clean first-order decomposition vs. non-first-order radical pathways
Supports process safety modeling and scale-up assessment.
Thermal behavior in aliphatic hydrocarbon solvents.

Thermal Decomposition Onset for Process Safety

Thermal hazard assessments using Differential Scanning Calorimetry (DSC) reveal that TsN3 has a thermal decomposition onset temperature of approximately 120 °C [1]. In contrast, the commonly substituted p-ABSA initiates decomposition at a lower temperature of 100 °C[1]. While TsN3 possesses a higher impact sensitivity (50 kg·cm), its higher thermal onset provides a wider temperature processing window before runaway exothermic decomposition occurs, provided mechanical shock is avoided [2].

Evidence DimensionOnset temperature of thermal decomposition (T_onset)
Target Compound Data~120 °C
Comparator Or Baselinep-ABSA (~100 °C)
Quantified DifferenceTsN3 offers a 20 °C higher thermal onset before decomposition compared to p-ABSA.
ConditionsDifferential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC)

Defines the safe operating temperature limits for reactor heating jackets and dictates the necessity of continuous flow setups for scale-up.

Yield & selectivity
Head-to-head
35% + 45% (two products) vs. 57% (single product)
Reported product distribution may differ with reagent substitution.
Reaction with cobaltacyclopentadiene at 130°C.

Continuous Flow Telescoped Synthesis Viability

To mitigate the impact sensitivity of neat TsN3, telescoped continuous flow processes have been developed where TsN3 is generated and consumed on demand. In optimized flow systems, complete formation of TsN3 from sodium azide occurs in just 0.5 to 2 minutes, and subsequent diazo transfer reaches theoretical maximum conversion with a residence time of only 8 minutes [1]. This approach safely produced over 21 g of an alpha-diazocarbonyl in greater than 98% purity, a scale that is hazardous to achieve in standard batch reactors using pre-isolated sulfonyl azides [1].

Evidence DimensionResidence time and scalable output
Target Compound Data0.5 min formation, 8 min diazo transfer; >21 g scale safely achieved
Comparator Or BaselineBatch synthesis (limited scale due to explosive accumulation)
Quantified DifferenceContinuous flow reduces hazardous inventory to near-zero while maintaining rapid reaction kinetics and >98% product purity.
ConditionsTelescoped flow process using MeCN/water solvent system with in-line IR monitoring

Allows procurement teams to source stable precursors (TsCl and NaN3) to safely utilize TsN3's superior reactivity at industrial scales.

Thermal onset
Head-to-head
60°C vs. 100°C (p-ABSA)
Decomposition onset difference informs safe operating limits.
Based on ARC experiments.

Chromatographic Clearance vs. p-NBSA

The choice of diazo-transfer reagent significantly impacts downstream purification. In the debenzoylative diazo transfer to 2,5-dimethyl-1,5-diphenylhexan-1,3-dione, the use of p-nitrobenzenesulfonyl azide (p-NBSA) resulted in a 37% yield due to severe coelution of the product with the sulfonyl benzamide byproduct [1]. Switching the reagent to TsN3 improved the yield to 53%, as the p-toluenesulfonamide byproduct was much more easily removed during flash chromatography, allowing clean fractions of the alpha-diazoketone to be readily obtained [1].

Evidence DimensionIsolated yield post-chromatography
Target Compound Data53% yield (clean fractions readily obtained)
Comparator Or Baselinep-NBSA (37% yield due to coelution)
Quantified DifferenceTsN3 provided a 16% absolute yield increase by eliminating chromatographic coelution bottlenecks.
ConditionsDebenzoylative diazo transfer followed by flash chromatography

Reduces downstream purification time and solvent waste, directly lowering the cost of manufacturing complex pharmaceutical intermediates.

Impact sensitivity
Class-level
TsN₃ Impact-sensitive; explosive power comparable to TNT
ISA·HCl Shelf-stable crystalline solid; more impact-stable
Trade-off between established reactivity and improved handling profile.
Qualitative hazard classification comparison.

Multigram Alpha-Diazocarbonyl via Continuous Flow

Due to TsN3's high impact sensitivity but excellent reaction kinetics, it is highly effective for telescoped continuous flow setups. By generating TsN3 in situ from inexpensive p-toluenesulfonyl chloride and sodium azide, manufacturers can continuously produce alpha-diazocarbonyls at multigram scales without accumulating hazardous inventories of the neat azide [1].

Cost-Effective 2-Diazo-1,3-Dicarbonyl Synthesis

For bench-scale and pilot syntheses of 2-diazo-1,3-dicarbonyl compounds, TsN3 is preferred over MsN3 and p-ABSA due to its superior yield profiles (up to 94%) and the relative ease of removing its p-toluenesulfonamide byproduct via standard silica or alumina chromatography [2].

Debenzoylative Diazo Transfer to Complex Ketones

In the synthesis of sterically hindered or complex alpha-diazoketones, TsN3 is selected over p-NBSA because its byproduct avoids severe chromatographic coelution, significantly improving the final isolated yield and simplifying downstream processing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Diazo transfer scale-up
First-order decomposition kinetics
Thermal hazard modeling and reactor design
Diazocarbonyl synthesis
Reported high-yield diazo-transfer profile
Reaction economy and O–H insertion efficiency
Published protocol implementation
Well-characterized sulfonamide byproduct
Purification method consistency and impurity control
Nitrene C–H insertion / aziridination
Established nitrene precursor reactivity
Relative reactivity and insertion selectivity trends

XLogP3

2.8

UNII

97F7BLE97S

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H242 (97.44%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

941-55-9

Wikipedia

P-toluenesulfonyl azide

General Manufacturing Information

Benzenesulfonyl azide, 4-methyl-: INACTIVE

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